2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic and potentially less effective in certain applications.
7,8-Dimethylquinoline: Does not have the amino and propyl groups, which may limit its biological activity.
3-Propylquinoline:
The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications .
Properties
CAS No. |
1171674-96-6 |
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Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
7,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-12-8-11-7-6-9(2)10(3)13(11)16-14(12)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChI Key |
SMNSWKJMTCBALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl |
Origin of Product |
United States |
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